Product packaging for Arpfaqk-fam(Cat. No.:)

Arpfaqk-fam

Cat. No.: B10846808
M. Wt: 1272.3 g/mol
InChI Key: IVWCINIISIMQBR-IPQUOSPJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C62H73N13O17 B10846808 Arpfaqk-fam

Properties

Molecular Formula

C62H73N13O17

Molecular Weight

1272.3 g/mol

IUPAC Name

(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-6-[[2-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-6-(3-hydroxy-6-oxoxanthen-9-yl)benzoyl]amino]hexanoic acid

InChI

InChI=1S/C62H73N13O17/c1-32(63)53(81)71-42(16-9-27-68-62(65)66)59(87)74-28-10-17-45(74)57(85)73-44(29-34-11-4-3-5-12-34)56(84)69-33(2)54(82)70-41(22-23-48(64)78)55(83)72-43(60(88)89)15-6-7-26-67-58(86)52-39(13-8-14-40(52)61(90)92-75-49(79)24-25-50(75)80)51-37-20-18-35(76)30-46(37)91-47-31-36(77)19-21-38(47)51/h3-5,8,11-14,18-21,30-33,41-45,76H,6-7,9-10,15-17,22-29,63H2,1-2H3,(H2,64,78)(H,67,86)(H,69,84)(H,70,82)(H,71,81)(H,72,83)(H,73,85)(H,88,89)(H4,65,66,68)/t32-,33-,41-,42-,43-,44-,45-/m0/s1

InChI Key

IVWCINIISIMQBR-IPQUOSPJSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCNC(=O)C3=C(C=CC=C3C(=O)ON4C(=O)CCC4=O)C5=C6C=CC(=O)C=C6OC7=C5C=CC(=C7)O)C(=O)O)N

Canonical SMILES

CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCNC(=O)C3=C(C=CC=C3C(=O)ON4C(=O)CCC4=O)C5=C6C=CC(=O)C=C6OC7=C5C=CC(=C7)O)C(=O)O)N

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) Framework

This compound is synthesized using Fmoc (fluorenylmethyloxycarbonyl)-based SPPS, a widely adopted method for constructing peptides with high fidelity. The process begins with the selection of a PAL amide resin, which ensures a C-terminal carboxamide upon cleavage. The first amino acid, Fmoc-Lys(Alloc)-OH, is anchored to the resin via its C-terminal carboxyl group, protecting the lysine side chain with an Alloc (allyloxycarbonyl) group to prevent unintended reactions during subsequent coupling steps.

Six additional amino acids—ARPFAQ—are sequentially added using standard Fmoc protocols. Each coupling reaction employs HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIEA (N,N-diisopropylethylamine) in NMP (N-methyl-2-pyrrolidone) to activate the carboxyl group of incoming amino acids. After each coupling, the Fmoc group is removed with 20% piperidine in DMF (dimethylformamide), exposing the α-amino group for the next residue.

Fluorescent Labeling Strategy

Following the assembly of the heptapeptide backbone, the Alloc group on lysine is selectively removed using palladium tetrakis(triphenylphosphine) in a solution of chloroform/acetic acid/N-methylmorpholine (37:2:1). The deprotected lysine side chain is then conjugated to 6-(fluorescein-5(6)-carboxamido)hexanoic acid N-succinimidyl ester (Flu), a fluorescein derivative chosen for its high quantum yield and compatibility with fluorescence polarization assays. This reaction occurs in the presence of DIEA, facilitating nucleophilic attack by the lysine ε-amino group on the activated ester.

Cleavage and Side-Chain Deprotection

The resin-bound peptide is treated with a cleavage cocktail containing trifluoroacetic acid (TFA), ethanedithiol (EDT), thioanisole, and water (92.5:2.5:2.5:2.5 v/v) for 2 hours at room temperature. This simultaneously cleaves the peptide from the resin and removes acid-labile side-chain protecting groups (e.g., tert-butyl from glutamic acid). The crude product is precipitated in cold diethyl ether, centrifuged, and lyophilized.

Purification and Analytical Characterization

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Crude this compound is purified using a C18 column with a gradient of 0.05% TFA in water (Solvent A) and 0.05% TFA in acetonitrile (Solvent B). Elution profiles are monitored at 220 nm (peptide bond absorption) and 494 nm (fluorescein excitation). The purified peptide exhibits >95% homogeneity, confirmed by analytical HPLC.

Mass Spectrometric Validation

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry confirms the molecular weight of this compound. The observed mass (calculated for C₄₇H₆₂N₁₂O₁₃S: 1086.4 Da) matches the theoretical value within 0.1% error.

Binding Affinity and Functional Analysis

Fluorescence Polarization Assay

The equilibrium dissociation constant (Kd) of this compound for the XIAP BIR3 domain is determined via fluorescence polarization. Increasing concentrations of XIAP BIR3 (0–40 µM) are incubated with 5 nM this compound in 100 mM potassium phosphate buffer (pH 7.5). Polarization values (mP) are measured at λex = 485 nm and λem = 530 nm. Nonlinear regression analysis yields a Kd of 38.4 nM, indicating high-affinity binding.

Table 1: Binding Parameters of Fluorescent Probes for XIAP BIR3

PeptideSequenceKd (nM)Dynamic Range (ΔmP)
This compound (2F)ARPFAQ-K(Flu)-NH₂38.4230 ± 4
AbuRPFAQ-5FamAbuRPFAQ-K(5Fam)-NH₂77.6275 ± 5
AbuRPF-5FamAbuRPF-K(5Fam)-NH₂17.9255 ± 4

Structural Optimization Insights

Substituting the N-terminal alanine in native Smac peptides (AVPI) with arginine (ARPFAQ) enhances binding affinity by 12-fold, as the guanidinium group forms a salt bridge with XIAP BIR3’s aspartate residue. Further replacing valine with Abu (aminobutyric acid) in AbuRPF-K(5Fam)-NH₂ reduces steric hindrance, achieving a Kd of 17.9 nM.

Critical Considerations in Synthesis Optimization

Resin and Protecting Group Selection

The choice of PAL amide resin over Wang resin ensures a C-terminal amide, which mimics the native Smac peptide and improves proteolytic stability. The Alloc group on lysine is preferred to orthogonal protecting strategies (e.g., Mtt) due to its compatibility with Fmoc chemistry and mild deprotection conditions.

Fluorophore Compatibility

Fluorescein derivatives (Flu vs. 5Fam) impact both binding affinity and assay sensitivity. While 5Fam-labeled peptides exhibit higher dynamic ranges (ΔmP = 255–275), Flu-based probes like this compound offer balanced affinity and signal-to-noise ratios.

Applications in Drug Discovery

This compound’s high affinity for XIAP BIR3 makes it invaluable for screening small-molecule inhibitors of apoptosis. For example, embelin—a natural XIAP antagonist—shows a Ki of 504 nM in competitive binding assays using this compound. This peptide also facilitates mechanistic studies of caspase-9 activation, a process regulated by XIAP in cancer cells .

Chemical Reactions Analysis

ARPFAQK-FAM undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

ARPFAQK-FAM has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study reaction mechanisms and to develop new synthetic methodologies.

    Biology: It is used to study the inhibition of the X-linked inhibitor of apoptosis protein (XIAP) BIR3 domain, which is involved in the regulation of apoptosis.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ARPFAQK-FAM involves its interaction with the X-linked inhibitor of apoptosis protein (XIAP) BIR3 domain . By binding to this protein, this compound inhibits its activity, leading to the induction of apoptosis in cells. This mechanism is particularly relevant in the context of cancer therapy, where the inhibition of XIAP can promote the death of cancer cells.

Comparison with Similar Compounds

ARPFAQK-FAM can be compared with other similar compounds that also target the X-linked inhibitor of apoptosis protein (XIAP) BIR3 domain. Some similar compounds include:

Q & A

Q. Table 1: Common Experimental Techniques for this compound Research

Objective Techniques Key Considerations
Structural ElucidationNMR, X-ray crystallographySample purity ≥95%, crystal quality
Thermodynamic StabilityDSC, TGAHeating rate ≤5°C/min, inert atmosphere
Synthetic OptimizationDoE, HPLCControl for catalyst deactivation
Data ReproducibilityInter-lab calibration, FAIR data sharingMetadata standardization

Q. Table 2: Statistical Best Practices

Scenario Approach References
Handling experimental variabilityTriplicate runs, ANOVA analysis
Resolving data contradictionsBland-Altman plots, sensitivity analysis
Reporting significanceSpecify p-values, avoid "significant" without statistical backing

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.